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A Comprehensive Guide for Researchers
Introduction:

FL118, a novel camptothecin analog, has demonstrated significant preclinical antitumor activity

in various cancer models. Its unique mechanism of action, which involves the selective

inhibition of anti-apoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2, independent of

p53 status, positions it as a promising therapeutic agent.[1][2] Furthermore, FL118 has been

shown to overcome resistance to conventional chemotherapeutics like irinotecan and

topotecan.[3] These application notes provide a comprehensive overview of FL118 dosage and

administration in mouse models, compiled from peer-reviewed research, to guide researchers

in designing their preclinical studies.

Data Presentation: Quantitative Summary of FL118
Administration in Mouse Models
The following tables summarize the key quantitative data from various studies on the

administration of FL118 in different mouse models.

Table 1: Intravenous (i.v.) Administration of FL118
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Cancer
Model

Mouse
Strain

Dosage
(mg/kg)

Dosing
Schedule

Formulati
on

Key
Findings

Referenc
e

Head &

Neck

(FaDu)

SCID 1.5, 2.5 daily x 5

Tween 80-

free i.v.

formulation

Dose-

dependent

tumor

regression.

[4]

Colon

(SW620)
SCID 1.5, 2.5 daily x 5

Tween 80-

free i.v.

formulation

Significant

tumor

growth

inhibition.

[4]

Head &

Neck

(FaDu)

SCID 1.5, 2.5 q2d x 5

Tween 80-

free i.v.

formulation

Tumor

elimination

with rare

relapse.

[5]

Colon

(SW620)
SCID 1.5, 2.5 q2d x 5

Tween 80-

free i.v.

formulation

Effective

tumor

regression.

[5]

Head &

Neck

(FaDu)

SCID 3.5, 5 weekly x 4

Tween 80-

free i.v.

formulation

Sustained

antitumor

activity.

[6]

Colon

(SW620)
SCID 3.5, 5 weekly x 4

Tween 80-

free i.v.

formulation

Superior

efficacy

compared

to

irinotecan.

[6]

Multiple

Myeloma

(UM9)

Humanized

BM niche

0.05, 0.1,

0.2
daily x 5

Not

specified

Dose-

dependent

reduction

in tumor

volume

and

delayed

growth.

[7]
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Table 2: Intraperitoneal (i.p.) Administration of FL118

Cancer
Model

Mouse
Strain

Dosage
(mg/kg)

Dosing
Schedule

Formulati
on

Key
Findings

Referenc
e

Irinotecan-

resistant

Head &

Neck

(FaDu)

SCID 1.5 q2d x 5
Basic

formulation

Effective

regression

of

irinotecan-

resistant

tumors.

[3]

Topotecan-

resistant

Head &

Neck

(FaDu)

SCID
Not

specified
q2d x 5

Basic

formulation

Regression

of

topotecan-

resistant

tumors.

[3]

Pancreatic

Cancer

Not

specified

0.75 (in

combo with

cisplatin)

weekly x 4
Not

specified

Synergistic

antitumor

effect with

cisplatin.

[8]

Head &

Neck

(Primary)

SCID
MTD (not

specified)
weekly x 4

Not

specified

Superior

efficacy

compared

to

irinotecan.

[9]

Table 3: Oral (p.o.) Administration of FL118
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Cancer
Model

Mouse
Strain

Dosage
(mg/kg)

Dosing
Schedule

Formulati
on

Key
Findings

Referenc
e

Pancreatic

Cancer
SCID 10 weekly x 4

Oral

formulation

MTD

established

; favorable

toxicology.

[8]

Pancreatic

Ductal

Adenocarci

noma

(PDX)

SCID 5 weekly x 4
Oral

formulation

Significant

antitumor

efficacy in

patient-

derived

xenografts.

[10]

Colorectal

(SW620)
SCID

2.5, 5, 7.5,

10
weekly x 4

Glacial

acetic acid-

processed

Dose-

dependent

tumor

elimination

with

minimal

toxicity.

[10]

Ovarian

Cancer

BALB/c

nude
5, 10

Not

specified

Not

specified

Inhibition of

tumor

growth.

[11]

Experimental Protocols
Human Tumor Xenograft Model Establishment
This protocol describes the general procedure for establishing human tumor xenografts in

immunocompromised mice.

Materials:

Human cancer cell lines (e.g., FaDu, SW620)

Immunocompromised mice (e.g., SCID, BALB/c nude), 6-8 weeks old
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Sterile phosphate-buffered saline (PBS)

Matrigel (optional)

Syringes and needles (27-30 gauge)

Calipers

Procedure:

Culture human cancer cells to 80-90% confluency.

Harvest the cells by trypsinization and wash with sterile PBS.

Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration

of 1-3 x 10^7 cells/mL.

Subcutaneously inject 100-200 µL of the cell suspension (containing 1-3 x 10^6 cells) into

the flank of each mouse.[5]

Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

Measure tumor volume regularly using calipers with the formula: Volume = (Length x

Width^2) / 2.

Initiate treatment when tumors reach a predetermined size (e.g., 100-250 mm³).[4][5][6]

FL118 Formulation and Administration
This section details the preparation of FL118 for different administration routes.

a) Intravenous (i.v.) Formulation (Tween 80-free):

Composition: FL118, DMSO, and hydroxypropyl-β-cyclodextrin in saline.[3]

Preparation:

Dissolve FL118 in a small amount of DMSO (e.g., 5% of the final volume).
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In a separate tube, dissolve hydroxypropyl-β-cyclodextrin (e.g., 0.05-0.125% w/v) in

saline.

Slowly add the FL118/DMSO solution to the cyclodextrin solution while vortexing to

achieve the final desired concentration (e.g., 0.1-0.25 mg/mL).[3]

Administration: Administer via tail vein injection.

b) Intraperitoneal (i.p.) Formulation:

The same Tween 80-free i.v. formulation can be used for i.p. administration.[3]

Administration: Administer via intraperitoneal injection.

c) Oral (p.o.) Formulation:

A suspension of FL118 can be prepared for oral gavage. The exact composition of the oral

formulation is often proprietary but has been shown to be stable.[8][10]

Assessment of Antitumor Efficacy
Parameters:

Tumor Volume: Measured as described in Protocol 1.

Maximum Tumor Growth Inhibition (MTGI): Calculated as MTGI = [(Mean Tumor Volume of

Control - Mean Tumor Volume of Treated) / Mean Tumor Volume of Control] x 100%.[2]

Tumor Response:

Partial Response (PR): Tumor volume reduced by at least 50% of the initial size.[2]

Complete Response (CR): Inability to detect the tumor.[2]

Cure: Complete tumor regression for ≥30 days after treatment termination.[2]

Body Weight: Monitored as an indicator of toxicity. A body weight loss of >20% is generally

considered a sign of significant toxicity.[8]
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Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of FL118's anticancer effects.

Caption: Experimental workflow for FL118 efficacy studies in xenograft models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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